Akt-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

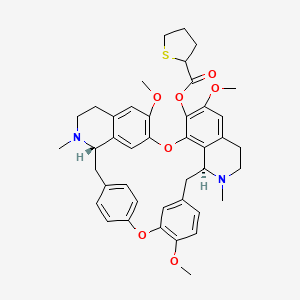

2D Structure

Properties

Molecular Formula |

C42H46N2O7S |

|---|---|

Molecular Weight |

722.9 g/mol |

IUPAC Name |

[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] thiolane-2-carboxylate |

InChI |

InChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1 |

InChI Key |

UGWIEFCGHPSBKF-SNRCFQFCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Akt-IN-12 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Akt-IN-12, a potent inhibitor of the Akt signaling pathway, in cancer cells. This compound, also identified as compound 3e in the primary literature, is a derivative of fangchinoline and has demonstrated significant anti-proliferative and pro-apoptotic effects, particularly in leukemia cell lines. This document details the molecular interactions, cellular consequences, and methodologies used to elucidate the function of this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound and the Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of many human cancers, making its components, particularly the serine/threonine kinase Akt, attractive targets for therapeutic intervention.[1]

This compound is a novel small molecule inhibitor derived from fangchinoline, a bisbenzylisoquinoline alkaloid.[2] It has been identified as a potent inhibitor of Akt kinase activity and has shown promise as an anti-cancer agent.[2][3] This guide will delve into the specific molecular mechanisms by which this compound exerts its effects on cancer cells.

Mechanism of Action of this compound

Direct Inhibition of Akt Kinase Activity

This compound functions as a direct inhibitor of Akt kinase. Molecular docking studies have indicated a high-affinity interaction between this compound and the ATP-binding pocket of Akt1, suggesting an ATP-competitive mechanism of inhibition.[2] This binding prevents the phosphorylation of Akt's downstream substrates, thereby disrupting the entire signaling cascade.

Impact on Downstream Signaling Pathways

The primary consequence of Akt inhibition by this compound is the suppression of the PI3K/Akt signaling pathway. This leads to a cascade of downstream effects:

-

Inhibition of p-Akt: Treatment of cancer cells with this compound leads to a significant reduction in the phosphorylated (active) form of Akt (p-Akt).[2]

-

Modulation of MAPK Pathway: this compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the inhibition of phosphorylated ERK (p-ERK) and the activation of JNK and p-JNK.[3]

-

Downregulation of c-MYC: The oncoprotein c-MYC, a key regulator of cell proliferation and growth, is downregulated following treatment with this compound.[2]

These intricate molecular events are visually represented in the signaling pathway diagram below.

Cellular Effects of this compound in Cancer Cells

The inhibition of the Akt signaling pathway by this compound translates into significant anti-cancer effects at the cellular level.

Induction of G0/G1 Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest in the G0/G1 phase in human leukemia cell lines.[2] This prevents the cells from progressing to the S phase, thereby halting their proliferation.

Triggering of Apoptosis

A key outcome of this compound treatment is the induction of apoptosis, or programmed cell death.[2] By inhibiting the pro-survival signals mediated by Akt, this compound allows for the activation of apoptotic pathways, leading to the elimination of cancer cells.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available data on its potency.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound (3e) | Akt Kinase Inhibition | - | 0.55 | [3] |

| This compound (3e) | Cell Viability (MTT) | HEL (Leukemia) | 0.89 ± 0.07 | [2] |

| This compound (3e) | Cell Viability (MTT) | U937 (Leukemia) | 1.25 ± 0.11 | [2] |

| This compound (3e) | Cell Viability (MTT) | K562 (Leukemia) | 1.58 ± 0.13 | [2] |

| This compound (3e) | Cell Viability (MTT) | MCF-7 (Breast) | 2.13 ± 0.18 | [2] |

| This compound (3e) | Cell Viability (MTT) | MDA-MB-231 (Breast) | 2.87 ± 0.21 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Akt Kinase Assay

The direct inhibitory effect of this compound on Akt kinase activity was determined using a luminescence-based kinase assay.

Protocol:

-

Purified recombinant Akt1 enzyme is incubated with a specific kinase substrate and ATP.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed at 30°C for 60 minutes.

-

The amount of ATP remaining after the reaction is quantified using a luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

The effect of this compound on the proliferation of cancer cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer cells (e.g., HEL, U937, K562, MCF-7, MDA-MB-231) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of this compound.

-

The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins and their phosphorylation status to confirm the on-target effect of this compound.

Protocol:

-

Cancer cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total Akt, p-Akt (Ser473), total ERK, p-ERK, total JNK, p-JNK, and c-MYC.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cancer cells are treated with this compound for a defined period.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Protocol:

-

Cancer cells are treated with this compound.

-

Cells are harvested and washed with binding buffer.

-

Cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is quantified.

Conclusion

This compound is a potent and promising inhibitor of the Akt signaling pathway with demonstrated anti-cancer activity, particularly in leukemia. Its mechanism of action involves the direct inhibition of Akt kinase activity, leading to the suppression of downstream pro-survival and proliferative signals. The cellular consequences include G0/G1 cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel Akt inhibitors. This comprehensive technical overview serves as a valuable resource for researchers dedicated to advancing cancer therapeutics through the targeted inhibition of key oncogenic pathways.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fangchinoline derivatives inhibits PI3K signaling in vitro and in vivo in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Akt-IN-12, a Potent Kinase Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Akt-IN-12, a potent inhibitor of the Akt kinase. This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Compound Overview and Supplier Information

This compound (also referred to as compound 3e in associated literature) is a potent Akt kinase inhibitor investigated for its potential in leukemia research.[1] It operates by suppressing critical cell signaling pathways, leading to cell cycle arrest and apoptosis.[1]

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2396718-52-6 | [2][3] |

| Molecular Formula | C42H46N2O7S | [2][3] |

| Molecular Weight | 722.89 g/mol | [2][3] |

| IC50 (Akt) | 0.55 µM | [1][2] |

Supplier Information

This compound is available for research purposes from the following supplier:

| Supplier | Product Name | Catalog Number |

| MedChemExpress | This compound | HY-132717 |

Note: Availability may vary by region. Users should consult the supplier's website for current stock and purchasing information.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, and growth.[4] In normal physiology, growth factors bind to Receptor Tyrosine Kinases (RTKs), which activates Phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates PIP2 to generate the second messenger PIP3, which recruits Akt to the cell membrane.[5] Once at the membrane, Akt is phosphorylated and activated by kinases like PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival by inhibiting apoptosis and to drive cell cycle progression.[5]

This compound functions by directly inhibiting the kinase activity of Akt. This inhibition prevents the phosphorylation of downstream targets, effectively blocking the pro-survival and pro-proliferative signals of the pathway. Research indicates that treatment with this compound leads to the inhibition of phosphorylated Akt (p-Akt) and p-ERK, while activating p-JNK, culminating in G0/G1 cell cycle arrest and apoptosis in leukemia cell lines.[1]

Visualized Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are representative protocols for characterizing the effects of this compound on cancer cell lines. These methods are based on standard laboratory procedures for assays mentioned in the characterization of this inhibitor.[1]

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is designed to qualitatively and quantitatively assess the inhibition of Akt phosphorylation at its Ser473 activation site following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells (e.g., K562 or HEL leukemia cells) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

Lysis: Wash cells with ice-cold PBS, then lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH or β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound, using propidium iodide (PI) to stain DNA.

Materials:

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol, ice-cold.

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100).[2]

-

Flow cytometer.

Procedure:

-

Cell Treatment: Plate 1-2 x 10^6 cells in appropriate culture dishes. Treat with this compound at various concentrations and a vehicle control for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells to ensure all populations, including apoptotic cells, are analyzed. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant, wash the cell pellet with cold PBS, and resuspend. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[3]

-

Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at this temperature for several days if necessary.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[2]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[2][3]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for characterizing a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

In Vitro Characterization of Akt-IN-12: A Technical Guide

Disclaimer: "Akt-IN-12" is a hypothetical designation for the purpose of this guide. The following data and protocols are representative examples based on the characterization of typical ATP-competitive Akt inhibitors and are intended to serve as a template for researchers, scientists, and drug development professionals.

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.[5][6] This document provides a comprehensive in vitro characterization of this compound, a novel, potent, and selective ATP-competitive inhibitor of all three Akt isoforms.

Mechanism of Action

This compound is a small molecule inhibitor that functions by competing with ATP for binding to the catalytic kinase domain of Akt. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell survival and proliferation.

Caption: Competitive inhibition mechanism of this compound.

Biochemical Characterization

The inhibitory activity of this compound was assessed against purified recombinant Akt isoforms in biochemical assays.

Data Summary: Biochemical Inhibition

| Target | IC50 (nM) | Assay Type | Substrate |

| Akt1 | 5.2 | In Vitro Kinase Assay | GSK-3α/β |

| Akt2 | 6.8 | In Vitro Kinase Assay | GSK-3α/β |

| Akt3 | 8.1 | In Vitro Kinase Assay | GSK-3α/β |

Experimental Protocol: Non-Radioactive In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a GSK-3 fusion protein by Akt.[7]

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

-

Dilute recombinant human Akt1, Akt2, or Akt3 enzyme to the desired concentration in Kinase Assay Buffer.

-

Prepare a 2X ATP solution (e.g., 200 µM) in Kinase Assay Buffer.

-

Prepare a 2X GSK-3 fusion protein substrate solution in Kinase Assay Buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 96-well plate.

-

Add 10 µL of the diluted Akt enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a premixed solution containing 2X ATP and 2X GSK-3 substrate.

-

Incubate the plate for 30 minutes at 30°C.

-

Stop the reaction by adding 25 µL of EDTA (e.g., 50 mM).

-

-

Detection (Western Blot):

-

Load the reaction samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated GSK-3α/β (Ser21/9) overnight at 4°C.[7]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity to determine the extent of inhibition and calculate IC50 values.

-

Caption: Workflow for the in vitro biochemical kinase assay.

Cellular Characterization

The activity of this compound was evaluated in a cellular context to confirm its ability to inhibit the Akt pathway and affect cell viability. A human breast cancer cell line (e.g., MCF-7), known for its reliance on the PI3K/Akt pathway, was used.

Data Summary: Cellular Activity

| Assay Type | Cell Line | IC50 (nM) | Endpoint Measurement |

| Target Engagement (p-Akt Ser473) | MCF-7 | 45 | Western Blot |

| Cell Viability | MCF-7 | 150 | MTS Assay (72 hr incubation) |

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal Akt activity.

-

Pre-treat cells with a serial dilution of this compound or DMSO vehicle for 1 hour.

-

Stimulate the cells with a growth factor (e.g., 20 ng/mL IGF-1) for 15-20 minutes to activate the Akt pathway.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Detection:

-

Perform SDS-PAGE, protein transfer, and immunodetection as described in the biochemical assay protocol.

-

Use primary antibodies specific for Phospho-Akt (Ser473) and Total Akt. A loading control (e.g., β-actin) should also be used.

-

Quantify the p-Akt/Total Akt ratio to determine the IC50 for target inhibition.

-

Experimental Protocol: Cell Viability (MTS Assay)

-

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Kinase Selectivity Profile

To assess the specificity of this compound, its inhibitory activity was profiled against a panel of related and unrelated protein kinases at a concentration of 1 µM. The results are presented as the percentage of inhibition.

Data Summary: Kinase Selectivity Panel

| Kinase Family | Kinase | % Inhibition @ 1 µM |

| AGC | Akt1 | 98% |

| AGC | Akt2 | 97% |

| AGC | Akt3 | 95% |

| AGC | PKA | 15% |

| AGC | ROCK1 | 22% |

| AGC | SGK1 | 35% |

| CAMK | CAMK2A | 5% |

| CMGC | CDK2 | < 2% |

| CMGC | GSK3β | 8% |

| TK | EGFR | < 1% |

| TK | SRC | 4% |

| TKL | RAF1 | < 1% |

AGC kinases are closely related to Akt.

The data indicates that this compound is highly selective for the Akt isoforms with minimal off-target activity against other kinases, which is a desirable characteristic for a therapeutic candidate.[8]

The Akt Signaling Pathway

This compound targets the central Akt node in the PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 4. Development and characterization of protein kinase B/AKT isoform-specific nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. reactionbiology.com [reactionbiology.com]

The Molecular Mechanisms of Akt-IN-12: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt-IN-12 is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] Dysregulation of this pathway is a common feature in a multitude of human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[2][[“]] This technical guide delineates the core mechanisms by which this compound induces cell cycle arrest and apoptosis in cancer cells. Through the competitive inhibition of ATP binding to Akt, this compound effectively abrogates the downstream signaling cascade, resulting in the modulation of key cell cycle regulators and the activation of the intrinsic apoptotic pathway. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its cellular effects, detailed experimental protocols for mechanism-of-action studies, and visual representations of the underlying molecular interactions.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[4] At the membrane, Akt is phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[6]

Activated Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating a pro-survival and pro-proliferative cellular response.[1][2] Key downstream effectors include mTOR, GSK3β, and the FOXO family of transcription factors.[2][7] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or amplification of Akt itself.[2][8]

Mechanism of Action of this compound

This compound is designed as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of Akt's downstream substrates. This targeted inhibition leads to two major anti-cancer outcomes: cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Activated Akt promotes cell cycle progression through various mechanisms.[5][9] It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, promoting their cytoplasmic localization and degradation.[10][11] Furthermore, Akt can activate mTORC1, which in turn promotes the translation of proteins essential for cell growth and division, such as cyclin D1.[2][12] Akt also phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β), a kinase that can negatively regulate cyclin D1 levels.[2]

By inhibiting Akt, this compound leads to the stabilization and nuclear accumulation of p21Cip1 and p27Kip1. These CDK inhibitors then bind to and inhibit the activity of cyclin/CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, leading to an arrest in the G1 phase of the cell cycle.[5] Additionally, inhibition of the Akt/mTORC1 axis reduces the synthesis of cyclin D1, further contributing to the G1 block.[12] Some studies have also implicated Akt in the regulation of the G2/M transition, suggesting that its inhibition could also lead to a G2/M arrest.[13][14][15]

Induction of Apoptosis

A key role of activated Akt is the promotion of cell survival by inhibiting apoptosis.[16][17] Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad (a Bcl-2 family member), caspase-9, and the FOXO transcription factors.[2][17] Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria.[16] Akt also directly phosphorylates and inhibits caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[17] Furthermore, Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Bim and Fas ligand.[1]

Inhibition of Akt by this compound relieves this pro-survival signaling. Dephosphorylated Bad can translocate to the mitochondria to antagonize Bcl-2 and Bcl-xL, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[16] Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade.[18] The nuclear translocation of active FOXO transcription factors further drives the expression of pro-apoptotic genes.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on various cellular parameters based on typical observations for potent Akt inhibitors.

Table 1: Effect of this compound on Cell Cycle Distribution

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45 ± 3 | 35 ± 2 | 20 ± 2 |

| This compound (1 µM) | 70 ± 4 | 15 ± 3 | 15 ± 2 |

| This compound (5 µM) | 85 ± 5 | 5 ± 2 | 10 ± 3 |

Table 2: Effect of this compound on Apoptosis Induction

| Treatment | Annexin V Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 5 ± 1 | 1.0 ± 0.2 |

| This compound (1 µM) | 25 ± 3 | 3.5 ± 0.5 |

| This compound (5 µM) | 60 ± 5 | 8.2 ± 1.1 |

Table 3: Effect of this compound on Key Signaling Proteins

| Treatment | p-Akt (S473) Level (Relative to Vehicle) | p-GSK3β (S9) Level (Relative to Vehicle) | Cyclin D1 Level (Relative to Vehicle) | p27Kip1 Level (Relative to Vehicle) |

| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (1 µM) | 0.15 ± 0.05 | 0.20 ± 0.07 | 0.40 ± 0.10 | 2.5 ± 0.4 |

| This compound (5 µM) | 0.05 ± 0.02 | 0.08 ± 0.03 | 0.15 ± 0.05 | 4.1 ± 0.6 |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store fixed cells at -20°C for at least 2 hours.

-

Staining and Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle for the desired time period (e.g., 24, 48 hours).

-

Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Signaling Proteins

-

Cell Lysis and Protein Quantification: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β (Ser9), Cyclin D1, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Workflow Diagrams

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. d-nb.info [d-nb.info]

- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Akt-induced promotion of cell-cycle progression at G2/M phase involves upregulation of NF-Y binding activity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 18. Apoptosis - Wikipedia [en.wikipedia.org]

Unable to Provide Pharmacological Profile for Akt-IN-12

A comprehensive search for the pharmacological profile of a compound specifically designated as "Akt-IN-12" has yielded no publicly available data. In-depth searches for its mechanism of action, in vitro assays, and in vivo studies have not returned any specific information related to a molecule with this identifier.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for "this compound." The scientific literature and publicly accessible databases do not appear to contain characterization data for an inhibitor with this name.

The initial search provided general information about the Akt signaling pathway and other known Akt inhibitors. The Akt pathway is a critical regulator of many cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3][4] It is a serine/threonine-specific protein kinase with three isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[1][5][6] Dysregulation of the Akt pathway is implicated in numerous diseases, particularly cancer, making it a significant target for drug discovery.[7][8]

Inhibitors of Akt are being developed as potential anticancer therapeutics and can be classified based on their mechanism of action, such as ATP-competitive inhibitors and allosteric inhibitors.[1][9] Several Akt inhibitors, such as capivasertib (AZD5363), have been investigated in clinical trials.[10]

Without specific data for "this compound," the core requirements of the request to provide a detailed technical guide on this particular compound cannot be fulfilled. No quantitative data is available to be summarized in tables, no specific experimental protocols can be cited, and no signaling pathway diagrams or workflows specific to "this compound" can be generated.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 4. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

Methodological & Application

Application Notes and Protocols for Akt-IN-12 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Akt-IN-12, a potent Akt kinase inhibitor, in cell culture experiments. The protocols outlined below are based on established methodologies and findings from relevant research, primarily focusing on its application in leukemia cell lines.

This compound is a powerful small molecule inhibitor of Akt kinase with a reported IC50 of 0.55 μM.[1] Its primary mechanism of action involves the suppression of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[2][3] Inhibition of this pathway by this compound leads to G0/G1 phase cell cycle arrest and the induction of apoptosis, making it a compound of interest for cancer research, particularly in the context of leukemia.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on its characterization in human leukemia cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 | U937 (Human leukemia) | 0.55 μM | [1] |

| K562 (Human leukemia) | Not explicitly stated, but effective concentrations are in the low micromolar range. | ||

| Effect | U937 and K562 cells | Induces G0/G1 cell cycle arrest | [1] |

| U937 and K562 cells | Induces apoptosis | [1] | |

| U937 and K562 cells | Inhibits p-Akt and p-ERK | [1] | |

| U937 and K562 cells | Activates p-JNK and JNK | [1] |

Signaling Pathway Targeted by this compound

This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway. A simplified representation of this pathway and the point of inhibition is provided below.

Experimental Workflow for this compound Treatment

A general workflow for treating cells with this compound and subsequent analysis is depicted below.

Detailed Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Add the calculated volume of DMSO to the vial.

-

Gently vortex or sonicate to ensure complete dissolution.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Working Solutions:

-

Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment.

-

It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. A typical starting range could be from 0.1 µM to 10 µM.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines such as U937 and K562 are suitable for studying the effects of this compound.

-

Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).

-

Allow the cells to adhere and reach the desired confluency (typically 24 hours).

-

Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at 4°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

This technique is used to detect changes in the expression and phosphorylation of proteins in the Akt signaling pathway.

-

Procedure:

-

Treat cells with this compound for the appropriate duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, experimental goals, and laboratory reagents. It is highly recommended to consult the original research article by Yang J, et al. (Eur J Med Chem. 2020;186:111898) for more specific details if accessible.

References

- 1. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Akt-IN-12 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt-IN-12 is a potent and selective inhibitor of the Akt kinase family (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various human cancers, making Akt a compelling target for therapeutic intervention. This compound, also identified as compound 3e in scientific literature, has demonstrated efficacy in preclinical studies, particularly in leukemia, by inducing cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to utilizing this compound in a range of in vitro assays to probe the Akt signaling pathway and assess its therapeutic potential.

Mechanism of Action

This compound exerts its inhibitory effect on the Akt kinase. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[1] Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and inhibiting apoptosis. This compound, by inhibiting Akt, blocks these downstream signaling events, leading to cell cycle arrest and programmed cell death.

Data Presentation

Biochemical Assay

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | Akt kinase | 0.55 | Kinase Assay | MedchemExpress |

Cellular Assays in Leukemia Cell Lines

The following data is derived from studies on the HEL (human erythroleukemia) cell line.

| Assay Type | Cell Line | This compound Concentration | Effect | Reference |

| Cell Viability | HEL | 0.5 - 20 µM | Dose-dependent inhibition of cell growth | [2] |

| IC50 (48h) | HEL | ~5 µM | 50% inhibition of cell growth | [2] |

| Cell Cycle Analysis | HEL | 10 µM | G0/G1 phase arrest | [2] |

| Apoptosis | HEL | 10 µM | Induction of apoptosis | [2] |

| Western Blot | HEL | 10 µM | Inhibition of p-Akt (Ser473) | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

This compound

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Akt Phosphorylation

This protocol provides a general framework for assessing the inhibition of Akt phosphorylation by this compound.

Materials:

-

This compound

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH.

In Vitro Kinase Assay

This protocol describes a general method to determine the direct inhibitory activity of this compound on Akt kinase.

Materials:

-

This compound

-

Recombinant active Akt kinase

-

Kinase buffer

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant Akt kinase, the GSK-3 substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

References

Application Notes and Protocols for Apotosis Assay with Akt-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cell survival signaling pathways.[1] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, thereby inhibiting apoptosis.[2][3] Consequently, the inhibition of Akt is a promising strategy for inducing apoptosis in cancer cells. Akt-IN-12 is a potent and selective inhibitor of Akt kinases, making it a valuable tool for studying the role of Akt in apoptosis and for potential therapeutic development.

This document provides detailed protocols for performing apoptosis assays using this compound. It covers three widely used methods for detecting and quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays, and Western blotting for the detection of apoptosis-specific protein cleavage.

Akt Signaling Pathway in Apoptosis

The Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by upstream signals such as growth factors, Akt phosphorylates a variety of downstream targets to inhibit apoptosis. One key mechanism involves the phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member BAD. Phosphorylated BAD is sequestered in the cytoplasm, preventing it from antagonizing the anti-apoptotic function of Bcl-2 and Bcl-xL at the mitochondrial membrane. This maintains mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptosis pathway. By inhibiting Akt, this compound prevents the phosphorylation of BAD, leading to the activation of the apoptotic cascade.

Figure 1: Simplified Akt signaling pathway in apoptosis. This compound inhibits Akt, leading to apoptosis.

Quantitative Data Summary

The following table summarizes representative data on the induction of apoptosis by various Akt inhibitors in cancer cell lines. It is important to note that the optimal concentration of this compound and the time course of apoptosis induction will vary depending on the cell line and experimental conditions. Therefore, it is crucial to perform a dose-response and time-course experiment for your specific cell system.

| Cell Line | Akt Inhibitor | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |

| Z-138 (Mantle Cell Lymphoma) | Akti-1/2 | 10 | 24 | ~35% | [4] |

| Z-138 (Mantle Cell Lymphoma) | Akti-III | 10 | 24 | ~40% | [4] |

| Z-138 (Mantle Cell Lymphoma) | Akti-X | 10 | 24 | ~30% | [4] |

| K-562 (Leukemia) | 12-epi-napelline | 25 | 24 | ~25% | [5] |

| HL-60 (Leukemia) | 12-epi-napelline | 25 | 24 | ~30% | [5] |

Experimental Protocols

The following are detailed protocols for assessing apoptosis induced by this compound.

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. kumc.edu [kumc.edu]

Application Note: Cell Cycle Analysis Using Akt-IN-12 Treatment

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of fundamental cellular processes, including cell survival, proliferation, and metabolism.[1][2] Dysregulation of the Akt signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[1][2] Akt exerts its influence on cell cycle progression by phosphorylating a multitude of downstream substrates.[3] These phosphorylation events can lead to the inactivation of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1, and the modulation of cyclin and CDK levels, thereby promoting progression through the G1/S and G2/M phases of the cell cycle.[3]

Akt-IN-12 is a potent and selective inhibitor of Akt. By blocking Akt activity, this compound is expected to induce cell cycle arrest, providing a valuable tool for studying the role of the Akt pathway in cell cycle regulation and for evaluating its potential as an anticancer agent. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells. The protocols cover cell treatment, flow cytometric analysis of cell cycle distribution, and western blot analysis of key cell cycle regulatory proteins.

Principle

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The progression through the different phases of the cell cycle (G0/G1, S, and G2/M) is driven by the coordinated activity of cyclins and cyclin-dependent kinases (CDKs). Akt promotes cell cycle progression by phosphorylating and thereby inhibiting CDK inhibitors like p27Kip1.[4] Inhibition of Akt using this compound is expected to lead to the accumulation of these inhibitors, resulting in a G1 phase cell cycle arrest. This arrest can be quantified by analyzing the DNA content of cells using flow cytometry after staining with a fluorescent dye like propidium iodide (PI). Furthermore, the underlying molecular mechanism can be confirmed by examining the expression levels of key cell cycle regulatory proteins, such as p27Kip1, via western blotting.

Data Presentation

Quantitative Analysis of Cell Cycle Distribution

Treatment of cancer cell lines with this compound is expected to cause a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The following tables provide representative data from experiments on different cancer cell lines treated with an Akt inhibitor.

Table 1: Effect of Akt Inhibitor on Cell Cycle Distribution in Karpas 299 Cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 51 | 39 | 10 |

| Akt Inhibitor (5 µM, 24h) | 80 | 9 | 11 |

Data is representative and based on findings where an Akt-II inhibitor was used on Karpas 299 cells, showing a decrease in the S-phase fraction from 39% to 9% after 24 hours of treatment with a 5 µM concentration.[4]

Table 2: Effect of Akt Inhibitor on Cell Cycle Distribution in Ovarian Cancer Cells.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| SKOV3 | Control (DMSO) | 59.2 ± 0.8 | 27.8 ± 0.6 | 13.1 ± 1.3 |

| Akti-1/2 | 75.9 ± 0.5 | 15.3 ± 0.4 | 8.8 ± 0.2 | |

| IGROV1 | Control (DMSO) | 65.5 ± 0.6 | 25.6 ± 0.4 | 8.9 ± 0.3 |

| Akti-1/2 | 78.1 ± 0.7 | 14.8 ± 0.5 | 7.1 ± 0.3 |

Data is representative from a study on SKOV3 and IGROV1 human ovarian cancer cells treated with the Akt inhibitor Akti-1/2.[5][6][7]

Western Blot Analysis of Cell Cycle Regulatory Proteins

Treatment with an Akt inhibitor is expected to increase the protein levels of the CDK inhibitor p27Kip1.

Table 3: Densitometric Analysis of p27Kip1 Protein Levels.

| Treatment | Relative p27Kip1 Protein Level (Fold Change) |

| Control (DMSO) | 1.0 |

| Akt Inhibitor (10 µM, 12h) | 2.5 |

Representative data based on the finding that inhibition of Akt leads to an increase in total p27 levels.[4]

Mandatory Visualizations

Caption: Akt Signaling Pathway and Cell Cycle Regulation.

References

- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 2. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Akt-IN-12 Immunoprecipitation Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (Akt), a serine/threonine-specific protein kinase, is a critical mediator in the PI3K/Akt signaling pathway, playing a central role in various cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the Akt signaling cascade is implicated in the pathogenesis of numerous diseases, notably cancer.[1][3] Consequently, Akt has emerged as a significant target for therapeutic intervention. Akt-IN-12 is a potent inhibitor of Akt kinase.[4] This document provides a detailed protocol for conducting an immunoprecipitation (IP) kinase assay to evaluate the inhibitory activity of this compound on Akt kinase.

Data Presentation

| Parameter | Value | Source |

| This compound IC50 | 0.55 µM | [4] |

Note: The provided IC50 value is a biochemical assay value. The optimal concentration for inhibition in a cellular lysate-based immunoprecipitation kinase assay may vary and should be determined empirically by performing a dose-response experiment.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), recruiting them to the plasma membrane.[7] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[8][9] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.[7][10] this compound exerts its effect by directly inhibiting the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol outlines the steps for immunoprecipitating Akt from cell lysates and subsequently performing an in vitro kinase assay in the presence of this compound.

Materials and Reagents

-

Cell Culture: Cell line expressing endogenous or overexpressed Akt (e.g., MCF-7, PC-3).

-

Antibodies:

-

Anti-Akt antibody for immunoprecipitation (e.g., rabbit monoclonal).

-

Protein A/G agarose or magnetic beads.

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody for detection.

-

HRP-conjugated secondary antibody.

-

-

Reagents:

-

This compound (dissolved in DMSO).

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP solution (10 mM).

-

GSK-3α fusion protein (as a substrate).

-

Wash buffer (e.g., PBS or TBS with 0.1% Tween-20).

-

SDS-PAGE gels and buffers.

-

Western blot reagents (e.g., transfer buffer, blocking buffer, ECL substrate).

-

Phosphate-buffered saline (PBS).

-

Experimental Workflow Diagram

Caption: Workflow for the this compound immunoprecipitation kinase assay.

Step-by-Step Protocol

1. Cell Lysis

-

Culture cells to 80-90% confluency.

-

Treat cells with appropriate stimuli to activate the Akt pathway if necessary.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold cell lysis buffer to the plate (e.g., 0.5 mL per 10 cm dish).

-

Incubate on ice for 10-15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (total cell lysate) to a new tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Immunoprecipitation of Akt

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

To 500 µg - 1 mg of total protein lysate, add 2-5 µg of the anti-Akt antibody.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add an appropriate amount of protein A/G beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture.

-

Incubate with gentle rotation for an additional 1-2 hours at 4°C.

-

Collect the immunocomplexes by centrifuging at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

3. Washing the Immunocomplex

-

Wash the beads three times with 1 mL of ice-cold lysis buffer. After each wash, centrifuge as in the previous step and discard the supernatant.

-

After the final wash with lysis buffer, wash the beads twice with 1 mL of kinase assay buffer.

4. Kinase Assay with this compound

-

After the final wash, carefully remove all supernatant.

-

Resuspend the beads in 40 µL of kinase assay buffer.

-

Add this compound to the desired final concentration (e.g., in a range from 0.1 to 10 µM). For the negative control, add an equivalent volume of DMSO.

-

Pre-incubate the reaction mixture at 30°C for 10-15 minutes.

-

Initiate the kinase reaction by adding 1 µL of 10 mM ATP and 1 µg of GSK-3α substrate.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding 20 µL of 3X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Centrifuge the tubes to pellet the beads, and collect the supernatant.

5. Western Blot Analysis

-

Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK-3α/β (Ser21/9) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the phosphorylated GSK-3α/β band will be inversely proportional to the inhibitory activity of this compound. To ensure equal loading of immunoprecipitated Akt, a parallel blot can be run and probed with a total Akt antibody.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assayquant.com [assayquant.com]

- 8. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt determines replicative senescence and oxidative or oncogenic premature senescence and sensitizes cells to oxidative apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

Application Notes and Protocols for Utilizing an AKT Inhibitor in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Akt-IN-12" is not available in the public domain. Therefore, these application notes and protocols are based on the well-characterized, potent, ATP-competitive pan-AKT inhibitor, AZD5363, as a representative example for targeting the AKT pathway in preclinical mouse xenograft models. Researchers should adapt these guidelines based on the specific properties of their chosen AKT inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or amplification of AKT itself, is a frequent event in a wide range of human cancers.[1][4] The serine/threonine kinase AKT, a central node in this pathway, represents a highly attractive target for anticancer therapeutics.[2][5] Inhibition of AKT has shown promise in preclinical models by inducing apoptosis, reducing cell proliferation, and overcoming resistance to other cancer therapies.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of an exemplary AKT inhibitor, AZD5363, in a mouse xenograft model to assess its preclinical antitumor efficacy.

Mechanism of Action of AKT Inhibitors

AKT inhibitors can be broadly categorized based on their mechanism of action. The representative inhibitor, AZD5363, is an ATP-competitive inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.[2]

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a multitude of downstream targets to exert its effects on cellular function.[3]

Caption: Simplified PI3K/AKT Signaling Pathway and the point of intervention for an AKT inhibitor.

Preclinical Data in Mouse Xenograft Models

Numerous preclinical studies have demonstrated the antitumor activity of AKT inhibitors in various cancer cell line-derived and patient-derived xenograft (PDX) models. The efficacy of these inhibitors is often more pronounced in tumors harboring alterations in the PI3K/AKT pathway.

Summary of Quantitative Data from a Representative Study (AZD5363)

| Parameter | Details | Reference |

| Mouse Strain | Athymic Nude Mice | [8] |

| Tumor Model | PTEN-deficient prostate cancer (castration-naïve and castration-resistant) | [5][8] |

| Drug Formulation | Suspended in 1% (w/v) carboxymethylcellulose sodium in deionized water | Not explicitly stated, but a common vehicle |

| Route of Administration | Oral gavage (p.o.) | [8] |

| Dosing Schedule | 100 mg/kg, twice daily (B.I.D.), 5 days a week for 4 weeks | [8] |

| Tumor Growth Inhibition | Castration-naïve: 15.9% ± 4.3 Castration-resistant: 20.2% ± 4.4 | [8] |

| Pharmacodynamic Effects | Dose-dependent inhibition of downstream targets (e.g., S6 phosphorylation) up to 8 hours post-dose. Increased apoptosis and decreased proliferation in treated tumors. | [8] |

| Survival Benefit | In a PTEN/P53 double knockout model, treatment significantly improved survival from 24 to 37 days. | [8] |

Experimental Protocols

The following protocols provide a general framework for evaluating an AKT inhibitor in a mouse xenograft model. All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Caption: General workflow for a mouse xenograft study evaluating an AKT inhibitor.

Cell Culture and Tumor Implantation

Materials:

-

Cancer cell line with known PI3K/AKT pathway status (e.g., PTEN-null)

-

Appropriate cell culture medium and supplements

-

Matrigel (or similar basement membrane matrix)

-

6-8 week old immunocompromised mice (e.g., athymic nude, NOD/SCID)

-

Sterile syringes and needles

Protocol:

-

Culture cancer cells to ~80% confluency under standard conditions.

-

Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

-